

Etelcalcetide phase III clinical trial results

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Compound Focus: Etelcalcetide Hydrochloride

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Efficacy Data from Phase III Trials

The table below summarizes the primary efficacy outcomes from the core Phase III clinical trials of etelcalcetide.

Trial Design & Population	Treatment Groups	Primary Endpoint(s) & Results	Key Secondary Efficacy Results
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| **Two placebo-controlled trials** (26-week, double-blind) [1] [2] | • **Etelcalcetide** (n=509) • **Placebo** (n=514)

| • **Proportion of patients with >30% PTH reduction from baseline:**

- Etelcalcetide: **78%**
- Placebo: Not specified, significantly lower ($P < 0.001$) [1] | • **Proportion of patients with PTH \leq 300 pg/mL:**
- Etelcalcetide: **53.4%**
- Placebo: **5.8%** ($P < 0.001$) [1] | • Significant reductions in **serum phosphate** and **corrected calcium** versus placebo [1] | • **Active-controlled trial** (26-week, vs. cinacalcet) [2] | • **Etelcalcetide** (n=340) • **Cinacalcet** (n=343) | • **Mean PTH reduction:** Etelcalcetide was non-inferior to cinacalcet [2]. | • Similar reductions in **corrected calcium** and **phosphate** between groups [2]. | • **Japanese Phase III trial** (12-week, double-blind, placebo-controlled) [3] | • **Etelcalcetide** (n=78) • **Placebo** (n=77) | • **Proportion of patients with PTH 60–240 pg/mL:**
- Etelcalcetide: **59.0%**
- Placebo: **1.3%** ($P < 0.001$) [3] | • **Proportion of patients with \geq 30% PTH reduction:**
- Etelcalcetide: **76.9%**

- Placebo: **5.2%** ($P < 0.001$) [3] • Reductions in **corrected calcium, phosphate, and FGF-23** [3] |

Detailed Experimental Methodology

To ensure the reliability and interpretability of the data above, here is a detailed look at the core experimental protocols used in these trials.

- **Study Population:** The trials enrolled adult patients with chronic kidney disease (CKD) on hemodialysis three times per week, who had moderate to severe SHPT. Key inclusion criteria typically required a **predialysis intact PTH (iPTH) level > 400 pg/mL** (or >500 pg/mL in the active-controlled trial) and an **albumin-corrected calcium (cCa) level ≥ 8.3 mg/dL** [3] [2]. Patients with primary hyperparathyroidism or a recent parathyroidectomy were excluded [3].
- **Drug Administration & Dosing:**
 - **Etelcalcetide** was administered as an **intravenous (IV) injection of 5 mg three times per week (TIW)** at the end of the hemodialysis session [3] [1].
 - The dose was **titrated every 4 weeks** based on PTH and calcium levels, with a maximum allowed dose of **15 mg TIW** [3] [1]. Dose was withheld for hypocalcemia ($cCa < 7.5$ mg/dL) or symptomatic hypocalcemia [1].
 - In the active-controlled trial, the **cinacalcet group** received oral medication, starting at 30 mg daily with titration up to 100 mg daily [2].
- **Concomitant Medications:** Patients were allowed to continue stable doses of **phosphate binders, calcium supplements, and vitamin D sterols** throughout the studies, which reflects real-world clinical practice [3] [1].
- **Endpoint Assessment:**
 - **Primary Efficacy Endpoint:** The primary goal in the placebo-controlled studies was the proportion of patients achieving a significant PTH response, defined as either a **>30% reduction from baseline** or a value within the target range of **60–240 pg/mL** (in the Japanese trial) by the end of the efficacy assessment period (typically Week 23-27) [3] [1].
 - **Laboratory Measurements:** Blood samples for **PTH, corrected calcium, and phosphate** were collected predialysis at the start of the first dialysis session of the week. PTH was measured using electrochemiluminescence immunoassays [3].

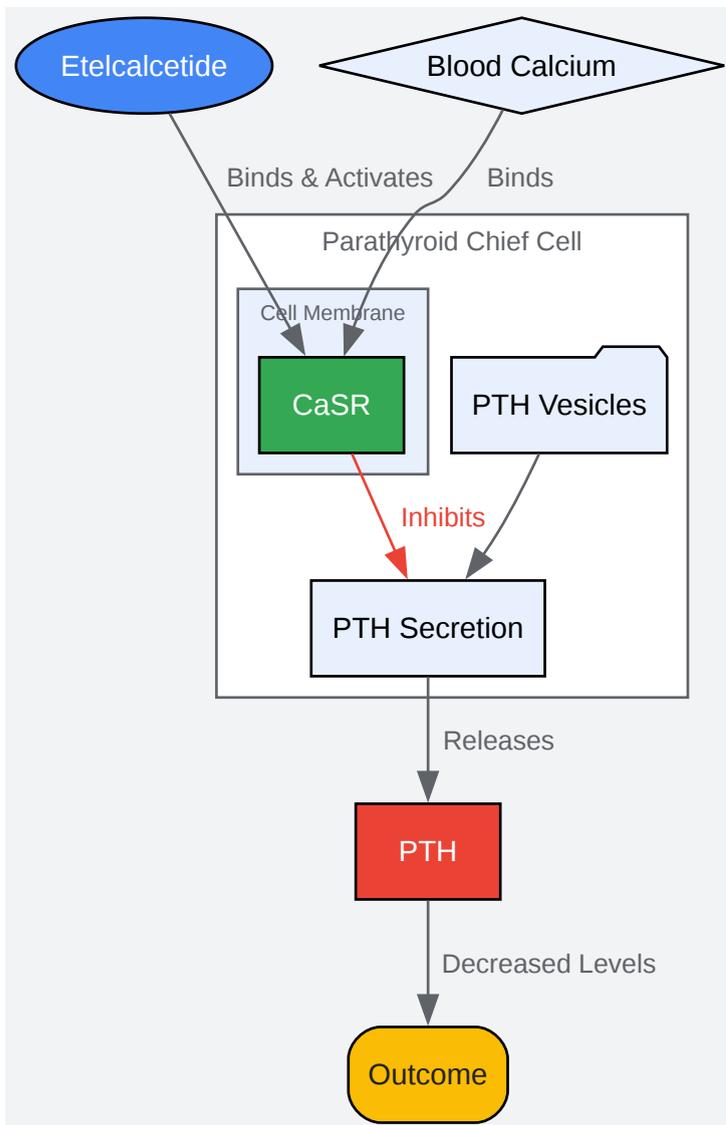
Safety and Tolerability Profile

The safety profile of etelcalcetide is characterized by its pharmacological action of reducing PTH and calcium.

- **Hypocalcemia:** This is the most significant and common adverse reaction. In clinical trials, **asymptomatic reductions in serum calcium were frequently observed** [2]. A large real-world pharmacovigilance study confirmed hypocalcemia as the most frequently reported adverse event and noted that the peak incidence for adverse events, including hypocalcemia, occurs within the first 30 days of treatment [4].
- **Gastrointestinal Events:** Compared to the oral calcimimetic cinacalcet, which is associated with significant gastrointestinal adverse effects like nausea and vomiting, etelcalcetide's **IV administration avoids the upper gastrointestinal tract** and demonstrates a lower incidence of these events [3] [2].
- **Other Safety Signals:** Real-world data has also associated etelcalcetide with cardiovascular complications (e.g., heart failure) and infections (e.g., sepsis), particularly with long-term use (>360 days). Close monitoring throughout treatment is recommended [4].

Mechanism of Action Diagram

The following diagram illustrates the specific molecular mechanism of action of etelcalcetide, which underpins its clinical efficacy.



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Key Conclusions for Professionals

For researchers and drug development professionals, the data supports several key conclusions:

- **Proven Efficacy:** Etelcalcetide is highly effective in controlling PTH in hemodialysis patients with SHPT, with a significant majority of patients achieving robust biochemical responses [3] [1].
- **Unique Administration Benefit:** Its intravenous route of administration offers a distinct advantage by **improving adherence** (as it is given at the end of each dialysis session) and **avoiding the GI tolerability issues** associated with oral cinacalcet [3].
- **Manageable Safety:** The primary risk of hypocalcemia is predictable and manageable with **protocol-mandated monitoring and dose adjustment** [1]. Real-world evidence continues to inform its long-

term safety profile [4].

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